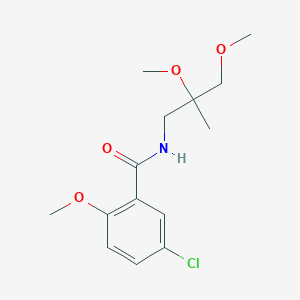
(E)-4-((2,4-Dimethoxybenzyliden)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-((2,4-dimethoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((2,4-dimethoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((2,4-dimethoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Palladium(II)-katalysierte Heck-Reaktion
Die Verbindung hat in der organischen Synthese durch die Palladium(II)-katalysierte Heck-Reaktion Relevanz erlangt. Insbesondere dient sie als Vorläufer für die Synthese von Methyl-(E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylat . Dieser Reaktionsweg umfasst eine decarboxylative Iodierung, gefolgt von der Heck-Reaktion, die zum gewünschten Produkt führt. Die Bedeutung liegt in ihrer potenziellen Anwendung als Baustein für zytotoxische Naturstoffe namens Carpatamide A–D . Diese Naturstoffe haben aufgrund ihrer biologischen Eigenschaften und chemischen Anwendungen großes Interesse geweckt.
Forschung zu nicht-kleinzelligem Lungenkrebs (NSCLC)
Forscher haben die Aktivität der Verbindung gegen nicht-kleinzelligen Lungenkrebs (NSCLC) untersucht. Carpatamide A–D, die aus marinen Streptomyces sp. gewonnen werden, zeigen eine selektive Aktivität gegen NSCLC-Zelllinien . Daher trägt das Verständnis der Eigenschaften und Reaktivität der Vorläuferverbindung zur Entwicklung potenzieller Antikrebsmittel bei.
Naturstoff-inspirierte Synthese
Die Verbindung dient als Vorläufer für die Synthese biologisch aktiver Verbindungen. Durch die Entwicklung einer effizienten Route aus 2,4-Dimethoxybenzoesäure können Forscher Zugang zu Methyl-(E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylat erhalten . Diese Verbindung wiederum fungiert als Baustein für sowohl natürliche als auch nicht-natürliche Produkte mit vielfältigen biologischen Aktivitäten .
Kristallwachstum und optische Eigenschaften
Obwohl nicht direkt mit der Verbindung selbst zusammenhängend, wurden ähnliche Derivate auf ihr Kristallwachstum und ihre optischen Eigenschaften untersucht. Zum Beispiel wurde der organische Einkristall von ((E)-(4-Fluorphenylimino)methyl)naphthalen-2-ol als effizientes nichtlineares optisches (NLO) Material untersucht . Obwohl nicht identisch, unterstreicht diese Forschung das breitere Interesse an verwandten Verbindungen.
Thiosemicarbazid-Derivate
Der Vorläufer der Verbindung, synthetisiert aus 4-Hydroxy-3,5-dimethoxybenzaldehyd und Thiosemicarbazid, wurde mittels Elementaranalyse, FT-IR, 1H-NMR, 13C-NMR und Massenspektroskopie charakterisiert . Diese Arbeit trägt zu unserem Verständnis von Thiosemicarbazid-Derivaten und ihren potenziellen Anwendungen bei.
Eigenschaften
IUPAC Name |
4-[(2,4-dimethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-19(20(24)23(22(14)2)16-8-6-5-7-9-16)21-13-15-10-11-17(25-3)12-18(15)26-4/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLHVFLEDWSSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B2441013.png)

![9-cyclohexyl-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441015.png)

![6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2441019.png)

![N-cyclopentyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2441023.png)
![N-(2-bromophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2441025.png)
![4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine](/img/structure/B2441026.png)

![N-[2-(1-methyl-1H-pyrazol-4-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2441030.png)

